2-Methyl-4-phenylpyrimidine
Overview
Description
2-Methyl-4-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylpyrimidine typically involves the condensation of appropriate precursors. One common method is the reaction of benzylideneacetone with guanidine in the presence of a base, followed by cyclization and aromatization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents like bromine or chlorine, leading to halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
2-Methyl-4-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Methyl-4-phenylquinoline: Similar in structure but with a nitrogen atom replaced by a carbon atom in the ring.
2-Methyl-4-phenylpyridine: Another heterocyclic compound with a single nitrogen atom in the ring.
2-Methyl-4-phenylpyrazine: Contains nitrogen atoms at different positions in the ring.
Uniqueness: 2-Methyl-4-phenylpyrimidine is unique due to its specific arrangement of nitrogen atoms in the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-4-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHGGGLGZKHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344618 | |
Record name | 2-Methyl-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-79-2 | |
Record name | 2-Methyl-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.